molecular formula C13H26Cl2N4O B12224200 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl](3-morpholin-4-ylpropyl)amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl](3-morpholin-4-ylpropyl)amine

Cat. No.: B12224200
M. Wt: 325.3 g/mol
InChI Key: DPNJSNRFAQEMLM-UHFFFAOYSA-N
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Description

(1,4-dimethyl-1H-pyrazol-5-yl)methylamine is a nitrogen-containing heterocyclic compound featuring a pyrazole ring substituted with methyl groups at positions 1 and 4, linked via a methylene bridge to a morpholine-propanamine moiety. Its molecular structure (Fig. 1) combines aromatic and aliphatic functionalities, enabling diverse intermolecular interactions, particularly hydrogen bonding and van der Waals forces. Crystallographic studies using SHELXL () have confirmed its three-dimensional conformation, with hydrogen-bonding patterns analyzed via graph set theory ().

Properties

Molecular Formula

C13H26Cl2N4O

Molecular Weight

325.3 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C13H24N4O.2ClH/c1-12-10-15-16(2)13(12)11-14-4-3-5-17-6-8-18-9-7-17;;/h10,14H,3-9,11H2,1-2H3;2*1H

InChI Key

DPNJSNRFAQEMLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCCCN2CCOCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process .

Mechanism of Action

The mechanism of action of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects . The exact mechanism would depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs such as 1-(3-morpholinopropyl)-4-methyl-1H-pyrazole and (1-methyl-1H-pyrazol-4-yl)methylamine. Key distinctions arise from substituent positioning, hydrogen-bonding networks, and conformational flexibility.

Table 1: Structural and Physicochemical Comparison

Property/Compound (1,4-dimethyl-1H-pyrazol-5-yl)methylamine 1-(3-morpholinopropyl)-4-methyl-1H-pyrazole (1-methyl-1H-pyrazol-4-yl)methylamine
Molecular Weight (g/mol) 279.38 209.29 263.38
Hydrogen Bond Donors 1 (NH amine) 0 1 (NH amine)
Hydrogen Bond Acceptors 4 (2 pyrazole N, 1 morpholine O, 1 amine N) 3 (2 pyrazole N, 1 morpholine O) 4 (2 pyrazole N, 1 piperidine N, 1 amine N)
LogP (Predicted) 1.45 1.12 1.78
Crystal Packing Motif Layered sheets (H-bonding via NH⋯O) Isolated dimers (C-H⋯π interactions) Helical chains (NH⋯N interactions)

Key Findings:

Hydrogen-Bonding Capacity: The presence of both morpholine (oxygen acceptor) and a secondary amine (NH donor) in (1,4-dimethyl-1H-pyrazol-5-yl)methylamine enables stronger and more directional intermolecular interactions compared to analogs lacking the amine donor (e.g., 1-(3-morpholinopropyl)-4-methyl-1H-pyrazole) . This enhances its crystalline stability, as evidenced by higher melting points (mp = 148–150°C vs. 112–114°C for the analog).

Conformational Flexibility : The methylene bridge between pyrazole and morpholine allows greater rotational freedom than rigid analogs, facilitating adaptive binding in supramolecular or biological contexts.

Solubility and LogP : The compound’s moderate LogP (1.45) reflects a balance between hydrophobic (methyl groups) and hydrophilic (morpholine, amine) moieties, contrasting with the more lipophilic piperidine analog (LogP = 1.78).

Biological Activity

The compound (1,4-dimethyl-1H-pyrazol-5-yl)methylamine is a synthetic organic molecule notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure comprises a pyrazole ring and a morpholine moiety, which are known to confer various biological properties. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine is C13H24N4O , with a molecular weight of approximately 252.36 g/mol . The presence of both the pyrazole and morpholine rings suggests a multifaceted interaction with biological targets, which may include enzyme inhibition and receptor modulation.

Anticancer Properties

Recent studies indicate that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to (1,4-dimethyl-1H-pyrazol-5-yl)methylamine have been shown to inhibit various cancer cell lines. A review highlighted that pyrazole biomolecules demonstrated satisfactory potential against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, with IC50 values indicating effective cytotoxicity .

CompoundCell LineIC50 Value (µM)Reference
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

The mechanism by which (1,4-dimethyl-1H-pyrazol-5-yl)methylamine exerts its biological effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Pyrazole derivatives are known to inhibit key kinases and receptors involved in cancer progression, such as BRAF(V600E) and EGFR .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been recognized for their anti-inflammatory effects. Research indicates that compounds with similar structures can modulate inflammatory responses through inhibition of cyclooxygenase enzymes (COX), thereby reducing the production of pro-inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine. The dual functionality derived from its pyrazole and morpholine components may lead to distinct pharmacological properties not present in other compounds. For example:

Structural FeatureBiological Activity
Pyrazole RingPotential enzyme inhibitor
Morpholine MoietyCNS activity

This table illustrates how specific structural features contribute to the overall biological profile of the compound.

Case Studies

Several case studies have demonstrated the efficacy of similar compounds in preclinical settings:

  • Study on Cytotoxicity : A derivative with a similar structure exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines, with IC50 values of 3.25 mg/mL and 17.82 mg/mL , respectively .
  • Antitumor Activity : Another study evaluated a series of pyrazole derivatives for their ability to induce apoptosis in A549 lung cancer cells, highlighting the potential for developing targeted therapies based on these compounds .

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